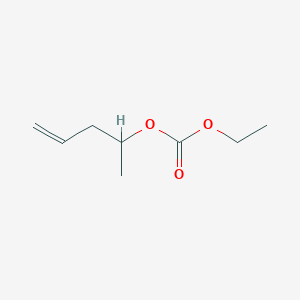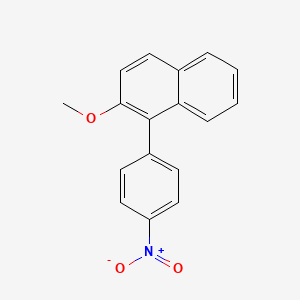![molecular formula C8H8Cl2N4 B14188336 7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-50-5](/img/structure/B14188336.png)
7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound features a pyrazolo[4,3-d]pyrimidine core with chloro substituents at the 7 and 1 positions, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropropylamine with a pyrazole derivative can lead to the formation of the desired pyrazolopyrimidine ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications:
作用机制
The mechanism of action of 7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The chloro substituents play a crucial role in enhancing the binding affinity of the compound to its targets. The compound can inhibit the activity of these enzymes, leading to downstream effects on cellular processes such as proliferation and apoptosis .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and are also studied for their therapeutic potential.
Uniqueness
7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups at the 7 and 1 positions enhances its reactivity and binding affinity, making it a valuable compound for various applications .
属性
CAS 编号 |
923283-50-5 |
|---|---|
分子式 |
C8H8Cl2N4 |
分子量 |
231.08 g/mol |
IUPAC 名称 |
7-chloro-1-(3-chloropropyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N4/c9-2-1-3-14-7-6(4-13-14)11-5-12-8(7)10/h4-5H,1-3H2 |
InChI 键 |
ZIDFIGMVLCLIFD-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C2=C1N=CN=C2Cl)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)


![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)




![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)



